N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(phenylthio)propanamide
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Overview
Description
N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(phenylthio)propanamide is a synthetic organic compound that features a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(phenylthio)propanamide typically involves multiple steps, including the formation of the oxadiazole ring, the introduction of the cyclopropyl group, and the attachment of the phenylthio group. Common synthetic routes may include:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides or cyclopropyl carbinols in the presence of suitable catalysts.
Attachment of the Phenylthio Group: This can be done through nucleophilic substitution reactions using phenylthiol or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield phenylsulfoxide or phenylsulfone derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(phenylthio)propanamide would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
- Examples include 3-cyclopropyl-1,2,4-oxadiazole derivatives , phenylthio-substituted amides , and cyclopropyl-containing amides .
N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(phenylthio)propanamide: can be compared with other compounds containing oxadiazole rings, cyclopropyl groups, or phenylthio groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-19(12-13-27-17-7-2-1-3-8-17)22-18-9-5-4-6-16(18)14-20-23-21(24-26-20)15-10-11-15/h1-9,15H,10-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHMFUXGRGBKOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)CCSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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